1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride -

1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride

Catalog Number: EVT-4324056
CAS Number:
Molecular Formula: C21H26ClNO4
Molecular Weight: 391.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific synthesis of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride is not described in the articles, several papers detail the synthesis of structurally related 3,4-dihydroisoquinolines via the Ritter reaction [, ]. This reaction involves the condensation of an electron-rich aromatic compound (e.g., veratrole), an epoxide (e.g., isobutylene oxide), and a nitrile in the presence of a strong acid like concentrated sulfuric acid.

Chemical Reactions Analysis

Based on the reported reactivity of similar dihydroisoquinoline derivatives [, ], 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride could potentially undergo various chemical reactions:

  • Reduction: Sodium borohydride could be used to reduce the imine double bond in the dihydroisoquinoline ring, leading to the formation of the corresponding tetrahydroisoquinoline derivative [].
Applications
  • Pharmaceutical research:
    • Antiplatelet agents: Similar compounds have exhibited anti-platelet aggregation properties [], suggesting potential applications in preventing blood clots and treating cardiovascular diseases.
    • Antihypertensive agents: Research suggests that dihydroisoquinoline derivatives can lower blood pressure [], highlighting their potential as therapeutics for hypertension.
  • Compound Description: This class of compounds represents a core structure discussed in the research, particularly in the context of synthesis using the Ritter reaction. [, ] They are characterized by a dihydroisoquinoline scaffold with dimethoxy substitutions at the 6,7- or 5,8- positions and dimethyl groups at the 3-position.
  • Relevance: These compounds share the core dihydroisoquinoline structure with 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride, differing primarily in the substituent at the 1-position. [, ] The synthesis of this compound class, involving the reaction of dimethoxybenzene, isobutylene oxide, and nitriles, provides a direct pathway for synthesizing the target compound by employing an appropriate nitrile bearing the 3,4-dimethoxyphenyl group.

1-R-6,7-(or 5,8-)Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolines

  • Compound Description: This group of compounds expands on the previous class by introducing a variable 'R' group at the 1-position of the dihydroisoquinoline ring. [, ] This highlights the versatility of the Ritter reaction in accommodating various nitriles (RCN) to introduce different substituents at this position.
  • Relevance: This class further emphasizes the structural similarity with 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride. [, ] The 'R' group in this case represents the 3,4-dimethoxyphenyl substituent in the target compound, making it a specific example within this broader group.

1-Aryl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolines

  • Compound Description: These compounds are a subset of the previous class, where the 'R' group is specifically an aryl group. [] This class is particularly interesting due to its reported anticoagulant activity, suggesting potential pharmacological properties associated with the core dihydroisoquinoline structure.
  • Relevance: This group directly relates to 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride, as the 3,4-dimethoxyphenyl moiety is an aryl group. [] This suggests that the target compound might also exhibit anticoagulant properties, further highlighting the significance of exploring structure-activity relationships within this compound class.
  • Compound Description: These compounds are derivatives of the dihydroisoquinolines, formed by reduction of the double bond in the dihydroisoquinoline ring. [] Although not directly synthesized in the discussed research, they are mentioned as potential products from further modification of the synthesized dihydroisoquinolines.

1-(ω-Chloroalkyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolines

  • Compound Description: These compounds are synthesized using aliphatic ω-chloronitriles in the Ritter reaction, resulting in an ω-chloroalkyl chain attached to the 1-position of the dihydroisoquinoline. [] These compounds are intermediates in the synthesis of benzoannelated azabicyclo[m.n.0]alkanes, which exhibit hypotensive and antiaggregant activities.

Benzoannelated azabicyclo[m.n.0]alkanes

  • Compound Description: These bicyclic compounds are synthesized from 1-(ω-chloroalkyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolines and exhibit promising hypotensive and antiaggregant activities. []

(1Z,3Z)-4-Hydroxy-1-[6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-phenylbut-3-en-2-one

  • Compound Description: This compound is a specific product from the reaction of 1-methyl-3,4-dihydroisoquinolines with aroylketenes. [, ] While structurally distinct from the target compound, its formation provides insights into the reactivity of the dihydroisoquinoline scaffold.

Properties

Product Name

1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride

IUPAC Name

1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline;hydrochloride

Molecular Formula

C21H26ClNO4

Molecular Weight

391.9 g/mol

InChI

InChI=1S/C21H25NO4.ClH/c1-21(2)12-14-10-18(25-5)19(26-6)11-15(14)20(22-21)13-7-8-16(23-3)17(9-13)24-4;/h7-11H,12H2,1-6H3;1H

InChI Key

BFFMSKCVGPDHTM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)C3=CC(=C(C=C3)OC)OC)OC)OC)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.